
Methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methylprop-2-enoate, 2-methylpropyl prop-2-enoate, oxiran-2-ylmethyl 2-methylprop-2-enoate, and prop-2-enenitrile are organic compounds with diverse applications in various fields such as chemistry, biology, medicine, and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
-
Methyl 2-methylprop-2-enoate
Synthetic Route: This compound can be synthesized through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-70°C) and requires continuous removal of water to drive the reaction to completion.
-
2-methylpropyl prop-2-enoate
Synthetic Route: This compound can be prepared by the esterification of propionic acid with isobutanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is conducted at temperatures ranging from 50-80°C with the removal of water to ensure high yield.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Synthetic Route: This compound can be synthesized by the reaction of glycidol with methacrylic acid in the presence of a base catalyst such as sodium hydroxide.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.
-
Prop-2-enenitrile
Synthetic Route: This compound can be synthesized through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-120°C) to achieve high yield.
Industrial Production Methods
-
Methyl 2-methylprop-2-enoate
- Industrially, this compound is produced through the catalytic esterification of methacrylic acid with methanol using sulfuric acid as a catalyst. The process involves continuous distillation to remove water and drive the reaction to completion .
-
2-methylpropyl prop-2-enoate
- This compound is produced on an industrial scale by the esterification of propionic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out in a continuous stirred-tank reactor with the removal of water .
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
- Industrial production involves the reaction of glycidol with methacrylic acid in the presence of a base catalyst. The process is carried out in a batch reactor with continuous stirring .
-
Prop-2-enenitrile
- This compound is produced industrially through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent. The reaction is conducted in a continuous flow reactor at elevated temperatures .
化学反应分析
Types of Reactions
-
Methyl 2-methylprop-2-enoate
Polymerization: This compound undergoes free radical polymerization to form polymethyl methacrylate (PMMA).
Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol in the presence of a strong acid or base.
-
2-methylpropyl prop-2-enoate
Esterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to propionic acid and isobutanol in the presence of an acid or base.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Epoxide Ring Opening: This compound can undergo ring-opening reactions with nucleophiles such as amines and alcohols to form various derivatives.
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
-
Prop-2-enenitrile
Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.
Polymerization: It can undergo free radical polymerization to form polyacrylonitrile.
Common Reagents and Conditions
-
Methyl 2-methylprop-2-enoate
Reagents: Free radical initiators (e.g., benzoyl peroxide), acids, bases.
Conditions: Elevated temperatures, continuous stirring.
-
2-methylpropyl prop-2-enoate
Reagents: Alcohols, acids, bases.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Reagents: Nucleophiles (e.g., amines, alcohols), free radical initiators.
Conditions: Room temperature, continuous stirring.
-
Prop-2-enenitrile
Major Products Formed
-
Methyl 2-methylprop-2-enoate
-
2-methylpropyl prop-2-enoate
Products: Various esters, propionic acid, isobutanol.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Products: Cross-linked polymers, various derivatives.
-
Prop-2-enenitrile
Products: Polyacrylonitrile, various derivatives.
科学研究应用
-
Methyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Biology: Used in the synthesis of biocompatible materials for medical applications.
Medicine: Used in the production of bone cement and dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
-
2-methylpropyl prop-2-enoate
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the synthesis of bioactive compounds.
Medicine: Used in the production of pharmaceuticals.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Chemistry: Used as a monomer in the production of cross-linked polymers.
Medicine: Used in the production of drug delivery systems.
-
Prop-2-enenitrile
Chemistry: Used as a monomer in the production of polyacrylonitrile.
Industry: Used in the production of synthetic fibers and resins.
作用机制
-
Methyl 2-methylprop-2-enoate
Mechanism: Acts as a monomer in free radical polymerization to form polymethyl methacrylate (PMMA).
Molecular Targets: Free radicals generated by initiators such as benzoyl peroxide.
Pathways: Polymerization pathway involving the formation of free radicals and subsequent chain propagation.
-
2-methylpropyl prop-2-enoate
Mechanism: Undergoes esterification and hydrolysis reactions.
Molecular Targets: Acid and base catalysts.
Pathways: Esterification and hydrolysis pathways involving the formation and cleavage of ester bonds.
-
Oxiran-2-ylmethyl 2-methylprop-2-enoate
Mechanism: Undergoes epoxide ring-opening reactions and free radical polymerization.
Molecular Targets: Nucleophiles and free radicals.
Pathways: Ring-opening and polymerization pathways involving nucleophilic attack and free radical formation.
-
Prop-2-enenitrile
Mechanism: :
属性
CAS 编号 |
40795-82-2 |
|---|---|
分子式 |
C22H33NO7 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H10O3.C7H12O2.C5H8O2.C3H3N/c1-5(2)7(8)10-4-6-3-9-6;1-4-7(8)9-5-6(2)3;1-4(2)5(6)7-3;1-2-3-4/h6H,1,3-4H2,2H3;4,6H,1,5H2,2-3H3;1H2,2-3H3;2H,1H2 |
InChI 键 |
MMILETYNVHGIEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC#N |
相关CAS编号 |
40795-82-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


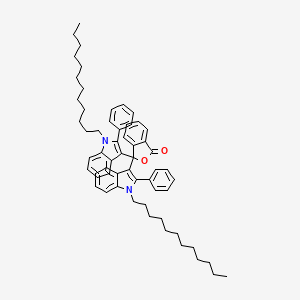


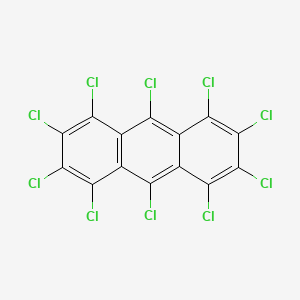
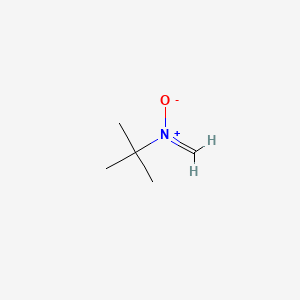
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
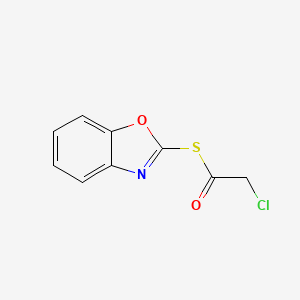
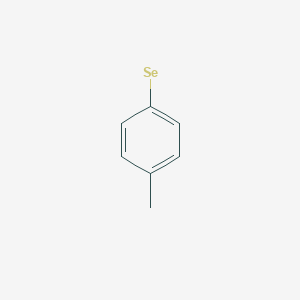
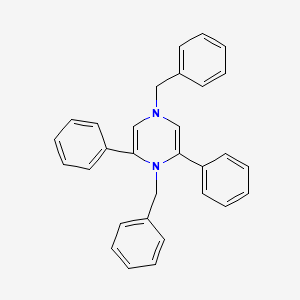
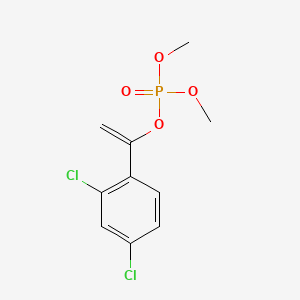
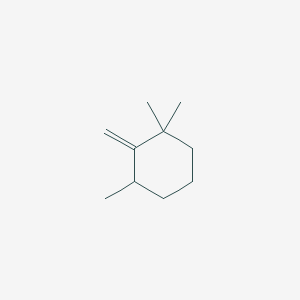
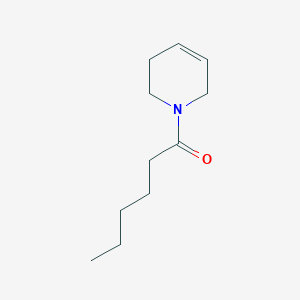
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
